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Introduction

Collagen type I, alpha 1 chain (COL1A1) and Lumican (LUM) are key components of the

extracellular matrix (ECM), playing crucial roles in tissue structure, development, and

pathology. Dysregulation of their expression is implicated in various fibrotic diseases and

cancer. This document provides a detailed protocol for the quantification of human COL1A1

and LUM gene expression using a two-step real-time polymerase chain reaction (RT-qPCR)

with SYBR Green detection. The protocol covers procedures from RNA extraction from human

dermal fibroblasts to data analysis using the comparative CT (ΔΔCT) method.

I. Experimental Workflow
The overall experimental workflow for measuring collagen and lumican gene expression is

depicted below.
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Experimental workflow for gene expression analysis.

II. Materials and Methods
A. Reagents and Equipment

Cell Culture: Human Dermal Fibroblasts (and appropriate culture medium and supplements)
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RNA Extraction: TRIzol® reagent or a commercial RNA isolation kit (e.g., RNeasy Mini Kit,

Qiagen).

Reverse Transcription: A cDNA synthesis kit (e.g., High-Capacity cDNA Reverse

Transcription Kit, Applied Biosystems).

Real-Time PCR: SYBR Green qPCR master mix (2X).

Primers: Forward and reverse primers for target genes (COL1A1, LUM) and a validated

reference gene.

Plastics and Consumables: RNase-free pipette tips, microcentrifuge tubes, and qPCR-

compatible plates or tubes.

Equipment:

Microcentrifuge

Spectrophotometer (e.g., NanoDrop) or fluorometer (e.g., Qubit)

Thermal cycler for cDNA synthesis

Real-time PCR detection system

B. Primer Design and Selection
For accurate qPCR results, it is crucial to use validated primers. The following table provides

suggested primer sequences.
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Gene
Forward Primer
(5'-3')

Reverse Primer
(5'-3')

Reference

LUM
TGAGCTTCAATCAG

ATAGCCAGAC

CACTATCAGCCAGT

TCGTTGTGAG
[1]

COL1A1

Commercially

available pre-validated

primers are

recommended (e.g.,

from OriGene,

QIAGEN, or other

suppliers).

Commercially

available pre-validated

primers are

recommended.

GAPDH
TCCATCATGAAGTG

TGACGT

GAGCAATGATCTTG

ATCTTCAT
Adapted from[1]

IPO8

Recommended as a

stable reference gene

for dermal fibroblasts.

Sequences to be

obtained from a

reliable source or

designed.

[2]

PUM1

Recommended as a

stable reference gene

for dermal fibroblasts.

Sequences to be

obtained from a

reliable source or

designed.

[2]

Note: It is highly recommended to validate the stability of the chosen reference gene(s) under

your specific experimental conditions. Genes such as GAPDH and ACTB have traditionally

been used but may not be stable under all conditions. Studies have shown IPO8 and PUM1 to

be among the most stably expressed genes in dermal fibroblasts.[2]

III. Experimental Protocols
A. RNA Extraction from Human Dermal Fibroblasts
This protocol is for RNA extraction from cells in a 6-well plate. Volumes should be adjusted for

different culture formats.
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Aspirate the culture medium from the wells.

Wash the cells once with 1 mL of ice-cold phosphate-buffered saline (PBS).

Add 1 mL of TRIzol® reagent directly to the well and pipette up and down several times to

lyse the cells.

Transfer the cell lysate to a 1.5 mL microcentrifuge tube.

Incubate for 5 minutes at room temperature to allow for complete dissociation of

nucleoprotein complexes.[3]

Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

Incubate at room temperature for 2-3 minutes.

Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a

lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase

containing the RNA.

Carefully transfer the upper aqueous phase to a fresh tube.

Precipitate the RNA by adding 500 µL of isopropanol. Mix by inverting and incubate at room

temperature for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side

and bottom of the tube.

Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.

Centrifuge at 7,500 x g for 5 minutes at 4°C.

Carefully remove the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspend the RNA pellet in 20-50 µL of RNase-free water.

Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a

spectrophotometer. An A260/A280 ratio of ~2.0 is generally accepted as "pure" for RNA.
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Optional: To remove any contaminating genomic DNA, treat the RNA samples with RNase-free

DNase I according to the manufacturer's protocol.

B. Reverse Transcription (cDNA Synthesis)
This protocol outlines a two-step cDNA synthesis reaction.[4][5]

In a 0.2 mL PCR tube, combine the following components for a 20 µL reaction:

Component Volume/Amount

Total RNA 1 µg

Random Primers/Oligo(dT)s Per manufacturer's recommendation

dNTP Mix (10 mM) 1 µL

RNase-free water to 13 µL

Gently mix and briefly centrifuge.

Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

Prepare a master mix of the following components:

Component Volume per reaction

5X Reaction Buffer 4 µL

RNase Inhibitor 1 µL

Reverse Transcriptase 1 µL

RNase-free water 1 µL

Add 7 µL of the master mix to each RNA/primer mixture.

Incubate as follows: 25°C for 10 minutes, 37-42°C for 30-60 minutes, and 85°C for 5 minutes

to inactivate the enzyme.[6]
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The resulting cDNA can be stored at -20°C. For qPCR, it is recommended to dilute the cDNA

1:5 or 1:10 with nuclease-free water.

C. Real-Time PCR (qPCR)
Prepare a qPCR master mix for each primer pair. For a 20 µL reaction, combine the following

in a microcentrifuge tube:

Component Volume per reaction

2X SYBR Green qPCR Master Mix 10 µL

Forward Primer (10 µM) 0.5 µL

Reverse Primer (10 µM) 0.5 µL

Nuclease-free water 4 µL

Aliquot 15 µL of the master mix into each well of a qPCR plate.

Add 5 µL of diluted cDNA to the respective wells.

Include no-template controls (NTC) for each primer set by adding 5 µL of nuclease-free

water instead of cDNA.

Seal the plate, mix gently, and centrifuge briefly.

Perform the qPCR using a real-time PCR system with the following cycling conditions (can

be optimized):

Step Temperature Time Cycles

Initial Denaturation 95°C 2-10 minutes 1

Denaturation 95°C 15 seconds 40

Annealing/Extension 60°C 60 seconds

Melt Curve Analysis
Per instrument

instructions
1
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IV. Data Analysis
The relative gene expression can be calculated using the delta-delta CT (ΔΔCT) method.[7][8]

Normalization

Calibration

Relative Quantification

ΔCT = CT(Target Gene) - CT(Reference Gene)

ΔΔCT = ΔCT(Test Sample) - ΔCT(Control Sample)

Fold Change = 2^(-ΔΔCT)

Click to download full resolution via product page

Data analysis workflow using the ΔΔCT method.

Calculate the ΔCT: For each sample, normalize the CT value of the target gene (COL1A1 or

LUM) to the CT value of the reference gene.

ΔCT = CT (Target Gene) - CT (Reference Gene)

Calculate the ΔΔCT: Normalize the ΔCT of the test samples to the ΔCT of the

control/calibrator sample.

ΔΔCT = ΔCT (Test Sample) - ΔCT (Control Sample)

Calculate the Fold Change: The fold change in gene expression is calculated as:

Fold Change = 2-ΔΔCT
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This protocol provides a comprehensive guide for the reliable quantification of COL1A1 and

LUM gene expression. Adherence to best practices in RNA handling and qPCR setup is

essential for obtaining accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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